3,4-dimethoxy-N'-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide
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Overview
Description
3,4-dimethoxy-N’-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide is a complex organic compound that features a unique combination of functional groups, including methoxy, oxadiazole, chromene, and sulfonohydrazide moieties
Preparation Methods
The synthesis of 3,4-dimethoxy-N’-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Synthesis of the chromene moiety: This step involves the formation of the chromene ring system, which can be accomplished through various cyclization reactions.
Coupling reactions: The final step involves coupling the oxadiazole and chromene moieties with the sulfonohydrazide group under suitable conditions.
Industrial production methods for this compound would require optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3,4-dimethoxy-N’-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-dimethoxy-N’-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N’-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 3,4-dimethoxy-N’-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide stands out due to its unique combination of functional groups. Similar compounds may include:
3,4-dimethoxybenzene derivatives: These compounds share the methoxy groups but lack the oxadiazole and chromene moieties.
Oxadiazole derivatives: These compounds contain the oxadiazole ring but may not have the chromene or sulfonohydrazide groups.
Chromene derivatives: These compounds feature the chromene ring system but do not include the oxadiazole or sulfonohydrazide groups.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O7S/c1-33-18-10-8-16(9-11-18)24-27-25(37-29-24)20-14-17-6-4-5-7-21(17)36-26(20)28-30-38(31,32)19-12-13-22(34-2)23(15-19)35-3/h4-15,30H,1-3H3/b28-26- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLVAKBWIOSITF-SGEDCAFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=NNS(=O)(=O)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C\3=CC4=CC=CC=C4O/C3=N\NS(=O)(=O)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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